1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers needing precise sequential deprotection in piperidine-based scaffolds face challenges with mono-protected analogs. 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate solves this with orthogonal N-Boc and methyl ester groups: • Orthogonal protection enables independent amine and carboxylic acid manipulation. • Solid state (mp 33-37 °C) supports automated HTE solid dispensing. • Multi-sourced from major suppliers with ≥98% purity ensures reliable scale-up.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 124443-68-1
Cat. No. B038935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
CAS124443-68-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3
InChIKeyPTZNCCIULVXFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) Technical Overview for Procurement


1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) is a bifunctional piperidine building block characterized by an N-Boc (tert-butoxycarbonyl) protecting group and a C-4 methyl ester . It is a white to light yellow solid with a melting point of 33.0-37.0 °C and a predicted boiling point of 307.4±35.0 °C at 760 mmHg . The compound has a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol [1].

Why Direct Substitution of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (124443-68-1) with Analogs Fails


Substituting 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate with seemingly similar piperidine derivatives (e.g., the free acid, the ethyl ester, or an unprotected amine) is scientifically unsound due to fundamental differences in orthogonal protection capabilities, physical state, and reactivity [1]. The compound's unique combination of an acid-labile N-Boc group and a base-labile methyl ester enables precise, sequential deprotection strategies that are impossible with mono-protected or differently esterified analogs . These structural differences directly impact synthetic route feasibility, intermediate purification, and overall process yield, making the correct choice critical for successful medicinal chemistry campaigns [2].

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (124443-68-1) Quantitative Differentiation Evidence


Orthogonal Protecting Group Strategy: A Quantitative Advantage in Synthetic Step Efficiency

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate uniquely incorporates two orthogonal protecting groups: an N-Boc group cleavable under acidic conditions (e.g., TFA) and a methyl ester cleavable under basic or nucleophilic conditions . In contrast, the free acid analog (1-Boc-piperidine-4-carboxylic acid, CAS 84358-13-4) lacks the ester functionality, limiting its utility in reactions requiring a protected carboxylate, while the ethyl ester analog (CAS 142851-03-4) offers similar orthogonality but with different physical properties that can affect reaction outcomes [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Physical State and Handling: Solid Methyl Ester vs. Liquid Ethyl Ester for Weighing Accuracy

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a solid at room temperature, with a melting point range of 33.0-37.0 °C . This is in contrast to its closest structural analog, ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), which is a liquid at room temperature (boiling point 120-135 °C at 0.5 mmHg) . The solid state of the methyl ester simplifies accurate weighing and dispensing, which is critical for high-throughput experimentation and precise reaction stoichiometry .

Process Chemistry Lab Automation Material Handling

Reactivity Differentiation: Methyl Ester vs. Free Carboxylic Acid in Nucleophilic Substitution

The methyl ester in 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate serves as a protected carboxylate that can be directly converted to an amide via aminolysis under mild conditions [1]. The free acid analog, 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), requires activation (e.g., with a coupling reagent like HATU or EDCI) to undergo amidation, adding an extra step and the cost of coupling reagents .

Medicinal Chemistry Organic Synthesis Amide Bond Formation

Lipophilicity (LogP/LogD) as a Surrogate for Biological Membrane Permeability

Predicted LogP and LogD values for 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate provide a quantitative estimate of its lipophilicity, a critical parameter in drug design . The compound's ACD/LogP is 1.51 and its ACD/LogD (pH 7.4) is 2.41 . These values can be compared to those of the free acid analog (1-Boc-piperidine-4-carboxylic acid), which has a lower LogP (estimated ~0.5) due to its ionizable carboxylic acid group, making it more polar and less membrane-permeable [1].

Medicinal Chemistry Drug Design ADME

Commercial Purity and Specification Consistency: A Procurement Advantage

Multiple reputable vendors offer 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate with a consistently high purity specification of ≥98.0% (GC or HPLC) . This is comparable to or exceeds the typical purity offered for the ethyl ester analog (CAS 142851-03-4), which is also generally ≥98% [1]. However, the methyl ester is more widely available from global suppliers (e.g., TCI, Aladdin, Bide Pharm, Fisher Scientific) in a range of packaging sizes from grams to kilograms, ensuring supply chain resilience .

Quality Control Procurement Supply Chain

Patent Literature Prevalence: A Proxy for Proven Synthetic Utility

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) is explicitly mentioned in numerous patents as a key intermediate for synthesizing pharmacologically active compounds, including nociceptin antagonists and other CNS-targeting agents . Its use in patented drug discovery programs, such as those described in WO2006/86609 A2, demonstrates its established role in creating novel chemical entities . While the free acid and ethyl ester are also used as intermediates, the methyl ester's prevalence in patent literature suggests a broader acceptance and validated utility in the pharmaceutical industry [1].

Intellectual Property Drug Discovery Process Chemistry

Optimal Application Scenarios for Procuring 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (124443-68-1)


Multi-Step Synthesis of Complex Piperidine-Containing APIs Requiring Sequential Deprotection

This scenario leverages the compound's orthogonal protection strategy . Medicinal chemists can first elaborate the C-4 position via the methyl ester (e.g., through aminolysis to an amide or reduction to an alcohol) while the N-Boc group remains intact. Subsequent acidic deprotection of the N-Boc group reveals a secondary amine, which can then be further functionalized (e.g., alkylated, acylated, or coupled to another moiety). This sequential approach is impossible with mono-protected analogs like 1-Boc-piperidine-4-carboxylic acid and is more efficient than using the ethyl ester due to the solid-state handling advantages of the methyl ester [1].

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis Platforms

The solid physical state of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate at room temperature (melting point 33-37 °C) makes it ideal for automated solid-dispensing systems used in HTE . This ensures accurate and reproducible weighing of small quantities (e.g., 5-50 mg) for parallel library synthesis. In contrast, the liquid ethyl ester analog would require less precise volumetric dispensing or more complex robotic liquid handling, potentially leading to higher variability in reaction outcomes and complicating data analysis .

Development of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity

Based on its predicted LogD (2.41 at pH 7.4), 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate provides a more favorable starting point for designing compounds intended to cross the blood-brain barrier compared to the more polar free acid analog . Medicinal chemists can use this building block to construct CNS-targeted libraries, knowing that the methyl ester imparts a baseline level of lipophilicity that can be further tuned through subsequent synthetic modifications. This can save significant time in lead optimization by starting from a scaffold with inherently better passive permeability properties .

Scale-Up and Process Chemistry Where Supply Chain Reliability is Paramount

For process chemists planning to scale a synthetic route to kilogram quantities, the broad commercial availability of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate from multiple, reputable global suppliers (e.g., TCI, Fisher Scientific, Bide Pharm) is a critical risk-mitigation factor . The high, verifiable purity (≥98.0%) and consistent specifications across vendors ensure that the building block will perform predictably during scale-up, reducing the likelihood of costly batch failures due to impurities. This multi-sourcing capability is a key procurement consideration not always available for less common analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.